Cas no 946340-83-6 (3,4-difluoro-N-{2-6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-ylethyl}benzamide)

3,4-Difluoro-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide is a heterocyclic compound featuring a pyridazinone core substituted with a thiophene moiety and an ethyl-linked 3,4-difluorobenzamide group. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The presence of fluorine atoms enhances metabolic stability and binding affinity, while the thiophene and pyridazinone groups contribute to electronic diversity, enabling interactions with various biological targets. The compound’s well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies in drug discovery. Its synthetic versatility allows for further derivatization, supporting the development of novel therapeutic candidates.
3,4-difluoro-N-{2-6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-ylethyl}benzamide structure
946340-83-6 structure
Product name:3,4-difluoro-N-{2-6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-ylethyl}benzamide
CAS No:946340-83-6
MF:C17H13F2N3O2S
Molecular Weight:361.365829229355
CID:6026178
PubChem ID:16905669

3,4-difluoro-N-{2-6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-ylethyl}benzamide 化学的及び物理的性質

名前と識別子

    • 3,4-difluoro-N-{2-6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-ylethyl}benzamide
    • Benzamide, 3,4-difluoro-N-[2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]ethyl]-
    • AKOS024642103
    • 3,4-difluoro-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide
    • F2342-0023
    • 3,4-difluoro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzamide
    • 3,4-difluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide
    • 946340-83-6
    • インチ: 1S/C17H13F2N3O2S/c18-12-4-3-11(10-13(12)19)17(24)20-7-8-22-16(23)6-5-14(21-22)15-2-1-9-25-15/h1-6,9-10H,7-8H2,(H,20,24)
    • InChIKey: SZCDUELBSOEZQB-UHFFFAOYSA-N
    • SMILES: C(NCCN1N=C(C2SC=CC=2)C=CC1=O)(=O)C1=CC=C(F)C(F)=C1

計算された属性

  • 精确分子量: 361.06965416g/mol
  • 同位素质量: 361.06965416g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 584
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 90Ų

じっけんとくせい

  • 密度みつど: 1.41±0.1 g/cm3(Predicted)
  • 酸度系数(pKa): 12.90±0.46(Predicted)

3,4-difluoro-N-{2-6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-ylethyl}benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2342-0023-3mg
3,4-difluoro-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide
946340-83-6 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2342-0023-15mg
3,4-difluoro-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide
946340-83-6 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2342-0023-30mg
3,4-difluoro-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide
946340-83-6 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2342-0023-25mg
3,4-difluoro-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide
946340-83-6 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2342-0023-100mg
3,4-difluoro-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide
946340-83-6 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2342-0023-2mg
3,4-difluoro-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide
946340-83-6 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2342-0023-2μmol
3,4-difluoro-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide
946340-83-6 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2342-0023-40mg
3,4-difluoro-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide
946340-83-6 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2342-0023-4mg
3,4-difluoro-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide
946340-83-6 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2342-0023-10mg
3,4-difluoro-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide
946340-83-6 90%+
10mg
$79.0 2023-05-16

3,4-difluoro-N-{2-6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-ylethyl}benzamide 関連文献

3,4-difluoro-N-{2-6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-ylethyl}benzamideに関する追加情報

Comprehensive Overview of 3,4-difluoro-N-{2-6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-ylethyl}benzamide (CAS No. 946340-83-6)

The compound 3,4-difluoro-N-{2-6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-ylethyl}benzamide (CAS No. 946340-83-6) is a highly specialized chemical entity that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a thiophene ring and a pyridazine core, makes it a promising candidate for drug discovery, particularly in targeting enzyme modulation and receptor interactions. Researchers are increasingly exploring its potential in kinase inhibition and inflammatory pathways, aligning with current trends in precision medicine and personalized therapeutics.

One of the most searched questions in the field is: "What are the applications of pyridazine derivatives in drug development?" This compound addresses this query directly, as its pyridazine-1-ylethyl moiety is known to enhance binding affinity to biological targets. The incorporation of 3,4-difluorobenzamide further optimizes its pharmacokinetic properties, such as solubility and metabolic stability. These features are critical for oral bioavailability, a hot topic in modern small-molecule drug design.

In the context of AI-driven drug discovery, 3,4-difluoro-N-{2-6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-ylethyl}benzamide exemplifies how computational modeling can predict compound efficacy. Recent studies highlight its potential as a selective inhibitor for proteins involved in cell signaling pathways, a subject frequently searched in academic and industrial databases. The thiophen-2-yl group, in particular, is noted for its role in improving ligand-receptor interactions, a key focus area for researchers optimizing structure-activity relationships (SAR).

Another trending topic is the demand for green chemistry in synthetic processes. The synthesis of this compound has been refined to minimize hazardous byproducts, aligning with sustainable pharmaceutical manufacturing practices. Its CAS No. 946340-83-6 is often referenced in patents and journals discussing eco-friendly synthetic routes, making it a relevant case study for chemists exploring catalytic efficiency and atom economy.

From a commercial perspective, 3,4-difluoro-N-{2-6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-ylethyl}benzamide is part of a growing market for high-value intermediates in drug synthesis. Its structural complexity and functional versatility make it a sought-after building block for medicinal chemistry projects. Companies specializing in custom synthesis frequently list this compound in their portfolios, catering to the rising demand for tailored molecular solutions.

In summary, 3,4-difluoro-N-{2-6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-ylethyl}benzamide (CAS No. 946340-83-6) represents a convergence of cutting-edge research and industrial application. Its relevance to drug discovery, sustainable chemistry, and computational biology ensures its continued prominence in scientific literature and commercial pipelines. As the pharmaceutical industry evolves, this compound is poised to play a pivotal role in addressing unmet medical needs through innovative molecular design.

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